molecular formula C27H40N2O3 B386535 1-[4-(DECYLOXY)PHENYL]-3-[2-(3,4-DIMETHYLPHENOXY)ETHYL]UREA

1-[4-(DECYLOXY)PHENYL]-3-[2-(3,4-DIMETHYLPHENOXY)ETHYL]UREA

Cat. No.: B386535
M. Wt: 440.6g/mol
InChI Key: DWZGRVBYHGGWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(decyloxy)phenyl]-N’-[2-(3,4-dimethylphenoxy)ethyl]urea is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a urea linkage, which connects two aromatic rings substituted with decyloxy and dimethylphenoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(decyloxy)phenyl]-N’-[2-(3,4-dimethylphenoxy)ethyl]urea typically involves the reaction of 4-(decyloxy)aniline with 2-(3,4-dimethylphenoxy)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(decyloxy)phenyl]-N’-[2-(3,4-dimethylphenoxy)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[4-(decyloxy)phenyl]-N’-[2-(3,4-dimethylphenoxy)ethyl]urea has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(decyloxy)phenyl]-N’-[2-(3,4-dimethylphenoxy)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(decyloxy)phenyl]-N’-[2-(3,4-dimethylphenoxy)ethyl]carbamate
  • N-[4-(decyloxy)phenyl]-N’-[2-(3,4-dimethylphenoxy)ethyl]thiourea
  • N-[4-(decyloxy)phenyl]-N’-[2-(3,4-dimethylphenoxy)ethyl]guanidine

Uniqueness

N-[4-(decyloxy)phenyl]-N’-[2-(3,4-dimethylphenoxy)ethyl]urea stands out due to its specific combination of decyloxy and dimethylphenoxy substituents, which confer unique chemical and physical properties. These properties make it particularly suitable for certain applications, such as in the development of advanced materials and potential therapeutic agents.

Properties

Molecular Formula

C27H40N2O3

Molecular Weight

440.6g/mol

IUPAC Name

1-(4-decoxyphenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]urea

InChI

InChI=1S/C27H40N2O3/c1-4-5-6-7-8-9-10-11-19-31-25-16-13-24(14-17-25)29-27(30)28-18-20-32-26-15-12-22(2)23(3)21-26/h12-17,21H,4-11,18-20H2,1-3H3,(H2,28,29,30)

InChI Key

DWZGRVBYHGGWNE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NCCOC2=CC(=C(C=C2)C)C

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NCCOC2=CC(=C(C=C2)C)C

Origin of Product

United States

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